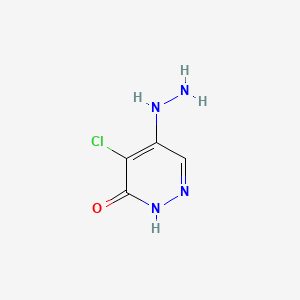

4-Chloro-5-hydrazinylpyridazin-3-ol

Description

Properties

IUPAC Name |

5-chloro-4-hydrazinyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-3-2(8-6)1-7-9-4(3)10/h1H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGROUYSAFLMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219856 | |

| Record name | 4-Chloro-5-hydrazino-3-pyridazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6959-56-4 | |

| Record name | 4-Chloro-5-hydrazino-3-pyridazinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6959-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-5-hydrazino-3-pyridazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Chloro-5-hydrazinylpyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-hydrazinylpyridazin-3-ol is a substituted pyridazine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a pyridazinone core functionalized with a reactive chlorine atom and a hydrazinyl group, positions it as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, reactivity profile, and potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities with potential biological activity.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. The core of its structure is a pyridazin-3-ol ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This core is substituted with a chlorine atom at the 4-position and a hydrazinyl (-NHNH2) group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6959-56-4 | [1] |

| Molecular Formula | C4H5ClN4O | [1] |

| Molecular Weight | 160.56 g/mol | [1] |

| IUPAC Name | 5-chloro-4-hydrazinyl-1H-pyridazin-6-one | [1] |

| Canonical SMILES | C1=NNC(=O)C(=C1NN)Cl | [1] |

| InChI Key | OIGROUYSAFLMAO-UHFFFAOYSA-N | [1] |

| Density | 1.87 g/cm³ (predicted) | [2] |

1.1. Basicity and pKa

1.2. Solubility

Experimental data on the solubility of this compound in various solvents is not extensively documented. However, based on its structure, which contains both polar functional groups (hydrazinyl, hydroxyl/amide) capable of hydrogen bonding and a chlorinated heterocyclic ring, its solubility is expected to be moderate in polar protic solvents like water and alcohols, and likely limited in nonpolar organic solvents. For drug development purposes, determining the aqueous solubility at different pH values is crucial, as the compound's ionization state will significantly affect its solubility profile.

1.3. Tautomerism

Pyridazin-3-ol compounds can exist in tautomeric equilibrium with their corresponding pyridazin-3(2H)-one form. For this compound, this tautomerism is an important consideration as it can influence its chemical reactivity and biological activity. The keto-enol tautomerism can be influenced by factors such as the solvent, temperature, and pH. Computational studies on related heterocyclic systems have been used to determine the relative stability of different tautomers[3][4]. For this compound, it is likely that the pyridazin-3(2H)-one tautomer is a significant, if not the predominant, form.

Diagram 1: Tautomerism of this compound

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Characterization

2.1. General Synthetic Protocol

Diagram 2: Synthetic Pathway to this compound

Caption: Synthetic route to the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4,5-dichloropyridazin-3(2H)-one in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate. The molar ratio of hydrazine hydrate to the starting material is typically in slight excess.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and byproducts, and then dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system to obtain the desired this compound with high purity.

2.2. Spectroscopic Characterization (Predicted)

Due to the lack of experimentally reported spectroscopic data for this compound, computational methods can be used to predict its spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton on the pyridazine ring, as well as exchangeable protons of the hydrazinyl (-NHNH₂) and the hydroxyl/amide (-OH/-NH) groups. The chemical shift of the aromatic proton would be influenced by the adjacent chloro and hydrazinyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the pyridazine ring. The chemical shifts would be characteristic of a heterocyclic aromatic system with electron-withdrawing and electron-donating groups.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazinyl and amide groups (around 3200-3400 cm⁻¹), a C=O stretching vibration for the pyridazinone tautomer (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (160.56 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the nucleophilic hydrazinyl group, the electrophilic carbon atom attached to the chlorine, and the pyridazinone ring system.

Diagram 3: Reactivity of this compound

Caption: Key reactions of the title compound.

3.1. Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom at the C4 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, enhanced by the two nitrogen atoms, facilitates the attack of nucleophiles[6][7]. This reaction allows for the introduction of a wide variety of functional groups at this position, making this compound a valuable synthetic intermediate.

-

Mechanism: The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, forming a tetrahedral intermediate. The aromaticity is then restored by the departure of the chloride ion. The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions.

3.2. Reactions of the Hydrazinyl Group

The hydrazinyl group is a versatile functional group that can undergo several important transformations:

-

Condensation Reactions: The hydrazinyl group readily condenses with aldehydes and ketones to form the corresponding hydrazones[8]. This reaction is widely used to synthesize a diverse range of derivatives with potential biological activities.

-

Acylation: The hydrazinyl group can be acylated with acyl chlorides or anhydrides to form hydrazides.

-

Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds, depending on the oxidizing agent and reaction conditions[2].

Potential Applications in Drug Discovery

Substituted pyridazine and pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[5][9]. The unique combination of a reactive chlorine atom and a versatile hydrazinyl group in this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Research on related pyridazine derivatives suggests that compounds derived from this scaffold could have potential as:

-

Antimicrobial Agents: The pyridazine nucleus is present in some compounds with antibacterial and antifungal activity[5].

-

Anticancer Agents: The ability of the hydrazinyl group to interact with biological targets, and the potential for diverse substitutions at the chloro position, makes this scaffold a promising candidate for the development of novel anticancer drugs[2].

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal and synthetic chemistry. While a comprehensive experimental characterization of its basic properties is still needed, its known synthesis and the predictable reactivity of its functional groups provide a solid foundation for its use in the development of novel molecules with diverse applications. Further research to fully elucidate its physicochemical properties, including pKa, solubility, and stability, will be crucial for unlocking its full potential in drug discovery and development.

References

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 8. Hydrazine - Wikipedia [en.wikipedia.org]

- 9. Pyridazine and its derivatives | PPTX [slideshare.net]

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway commencing from readily available mucochloric acid. The synthesis involves the formation of the key intermediate, 4,5-dichloro-3(2H)-pyridazinone, followed by a selective nucleophilic substitution with hydrazine. This guide is intended for researchers and professionals in the field, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the reaction outcomes. The tautomeric nature of the final product, which predominantly exists as 4-Chloro-5-hydrazinyl-3(2H)-pyridazinone, is also addressed.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These six-membered diazine heterocycles exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2] The introduction of a hydrazinyl group, as in this compound, offers a versatile handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs. The presence of a reactive chlorine atom further enhances its utility as a synthetic intermediate. This guide will provide a detailed, field-proven methodology for the preparation of this valuable building block.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process, starting from mucochloric acid. The overall workflow is depicted in the diagram below.

Caption: Reaction scheme for the synthesis of 4,5-dichloro-3(2H)-pyridazinone.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Mucochloric Acid | 168.96 | 16.9 g | 0.1 |

| Hydrazine Hydrate (80%) | 50.06 | 6.25 mL | ~0.1 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (16.9 g, 0.1 mol) in glacial acetic acid (100 mL).

-

To this solution, add hydrazine hydrate (80%, 6.25 mL, ~0.1 mol) dropwise with constant stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water (2 x 50 mL).

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: ~80-90%

Characterization Data (for 4,5-dichloro-3(2H)-pyridazinone):

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 230-232 °C [3] |

| ¹H NMR (DMSO-d₆) | δ 8.32 (s, 1H) [4] |

Synthesis of this compound

The final step involves the selective nucleophilic substitution of one of the chlorine atoms of 4,5-dichloro-3(2H)-pyridazinone with a hydrazinyl group. The C5 position is generally more susceptible to nucleophilic attack than the C4 position in such systems.

Rationale for Selective Monosubstitution

Achieving selective monosubstitution over disubstitution is a critical aspect of this synthesis. This can be controlled by careful management of the reaction conditions:

-

Stoichiometry: Using a slight excess of the dichloropyridazinone relative to hydrazine hydrate can favor monosubstitution.

-

Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the monosubstituted compound.

-

Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to stop the reaction once the desired product is formed, preventing the formation of the di-substituted byproduct.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,5-dichloro-3(2H)-pyridazinone | 164.97 | 16.5 g | 0.1 |

| Hydrazine Hydrate (99%) | 50.06 | 5.0 mL | ~0.1 |

| Dioxane | - | 200 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 4,5-dichloro-3(2H)-pyridazinone (16.5 g, 0.1 mol) in dioxane (200 mL).

-

Heat the suspension to 50-60 °C with stirring.

-

Add hydrazine hydrate (99%, 5.0 mL, ~0.1 mol) dropwise to the suspension over a period of 30 minutes. [5]4. After the addition is complete, maintain the reaction mixture at 60 °C and monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

-

Once the starting material is consumed and the formation of the desired product is maximized (typically 4-6 hours), cool the reaction mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol (2 x 30 mL) to remove any unreacted starting material and byproducts.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Expected Yield: ~50-60%

Characterization Data (for this compound):

While a specific complete dataset for this exact compound is not readily available in the cited literature, based on analogous structures, the following can be expected: [5][6]

| Property | Expected Value |

|---|---|

| Appearance | White to off-white solid |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR (DMSO-d₆) | δ ~4.4 (br s, 2H, NH₂), ~8.0 (s, 1H, pyridazine-H), ~9.0 (br s, 1H, NH), ~12.0 (br s, 1H, OH/NH) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H, O-H stretching), ~1650 (C=O stretching) |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of commercially available starting materials and straightforward reaction conditions makes this protocol accessible to a wide range of chemistry laboratories. The resulting product is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. Careful control of reaction parameters in the final step is paramount to achieving good selectivity and yield of the desired monosubstituted product.

References

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). Molecules. Retrieved January 5, 2026, from [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). Molecules. Retrieved January 5, 2026, from [Link]

-

Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. (2020). Chemistry & Biology Interface. Retrieved January 5, 2026, from [Link]

-

Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science. Retrieved January 5, 2026, from [Link]

-

Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. (n.d.). PrepChem. Retrieved January 5, 2026, from [Link]

-

IR and 1H NMR characteristics of the compounds. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. (2007). Molecules. Retrieved January 5, 2026, from [Link]

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. Retrieved January 5, 2026, from [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences. Retrieved January 5, 2026, from [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 5, 2026, from [Link]

-

Synthesis and chemistry of pyridazin-3(2H)-ones. (2016). ScienceDirect. Retrieved January 5, 2026, from [Link]

-

Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. (2001). Journal of Pharmacy and Pharmacology. Retrieved January 5, 2026, from [Link]

-

Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (2001). Archiv der Pharmazie. Retrieved January 5, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Strategic Intermediate: A Comprehensive Technical Guide to 4-Chloro-5-hydrazinylpyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Pyridazinone Scaffold

The pyridazinone nucleus, a six-membered heterocyclic motif containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its inherent structural features and synthetic versatility have led to the development of a vast array of derivatives exhibiting a wide spectrum of biological activities. These compounds have shown promise as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1] This guide delves into a specific, highly functionalized pyridazinone derivative: 4-Chloro-5-hydrazinylpyridazin-3-ol. The presence of a chloro group, a hydrazinyl moiety, and a hydroxyl function on the same pyridazinone core makes this compound a particularly valuable and reactive intermediate for the synthesis of more complex and potentially therapeutic molecules. Understanding its chemical identity, synthesis, and reactivity is paramount for its effective utilization in drug discovery and development.

Part 1: Core Chemical Identity

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

Chemical Structure:

A 2D representation of this compound.

IUPAC Name: 5-chloro-4-hydrazinyl-1H-pyridazin-6-one[2]

This systematic name precisely describes the molecular architecture: a pyridazin-6-one ring with a chlorine atom at the 5th position and a hydrazinyl group at the 4th position. The "-ol" suffix in the common name "this compound" arises from the tautomeric equilibrium where the pyridazinone ring can exist in a lactam-lactim form, with the hydroxyl group at position 3.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 6959-56-4 | [2] |

| Molecular Formula | C₄H₅ClN₄O | [2] |

| Molecular Weight | 160.56 g/mol | [2] |

| Canonical SMILES | C1=NNC(=O)C(=C1NN)Cl | [2] |

| InChI Key | OIGROUYSAFLMAO-UHFFFAOYSA-N | [2] |

Part 2: Synthesis and Reactivity

Synthetic Approach: A Plausible Pathway

A likely starting material for such a synthesis is a dichlorinated pyridazinone derivative. The general methodology would involve the selective nucleophilic substitution of one of the chloro groups with a hydrazinyl moiety.

Hypothetical Synthesis Workflow:

A plausible synthetic workflow for this compound.

Experimental Considerations:

-

Solvent: The choice of solvent is critical and would likely be a polar protic solvent such as ethanol or methanol to facilitate the dissolution of the reactants and the hydrazine hydrate.

-

Temperature: The reaction would likely require heating under reflux to overcome the activation energy for the nucleophilic substitution.

-

Stoichiometry: The molar ratio of the reactants would need to be carefully controlled to favor monosubstitution and minimize the formation of di-substituted byproducts.

-

Work-up and Purification: After the reaction is complete, the product would likely precipitate upon cooling or the addition of water. Purification would then be achieved through recrystallization from a suitable solvent to obtain the compound in high purity.

Chemical Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is dictated by its three key functional groups: the chloro, hydrazinyl, and hydroxyl/oxo moieties. This trifecta of reactivity makes it a versatile building block in organic synthesis.

-

Nucleophilic Substitution at the Chloro Group: The chlorine atom on the pyridazinone ring is susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse functionalities at this position, leading to the generation of large libraries of compounds for biological screening.

-

Reactions of the Hydrazinyl Group: The hydrazinyl group is a potent nucleophile and can undergo a range of reactions, including:

-

Condensation with Aldehydes and Ketones: To form hydrazones, which can be further cyclized to generate novel heterocyclic systems.

-

Acylation: Reaction with acylating agents to form hydrazides.

-

Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.[2]

-

-

Reactions involving the Pyridazinone Ring: The pyridazinone ring itself can participate in various chemical transformations, further expanding the synthetic utility of this intermediate.

The strategic combination of these reactive sites allows for a stepwise and controlled elaboration of the this compound scaffold, making it an invaluable tool for the synthesis of complex molecules with potential therapeutic applications.

Part 3: Applications in Drug Discovery and Development

The pyridazinone core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications. While specific biological activity data for this compound is not extensively documented in peer-reviewed literature, the known activities of its derivatives provide strong evidence for its potential as a key intermediate in the development of new drugs.

Anticancer Activity of Pyridazinone Derivatives

Numerous studies have highlighted the anticancer potential of pyridazinone derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural features of this compound make it an ideal starting point for the synthesis of novel anticancer agents. The chloro and hydrazinyl groups can be readily modified to optimize the interaction of the resulting molecules with their biological targets.

Antimicrobial Properties of Pyridazinone Analogs

The emergence of drug-resistant microbial strains has created an urgent need for the development of new antimicrobial agents. Pyridazinone derivatives have shown promising activity against a range of bacteria and fungi.[1] The ability to easily diversify the structure of this compound allows for the systematic exploration of the structure-activity relationships (SAR) of this class of compounds, which is crucial for the design of potent and selective antimicrobial drugs.

Logical Flow of Drug Discovery from the Intermediate:

The central role of this compound in a drug discovery workflow.

Conclusion: A Versatile Scaffold for Future Innovation

This compound stands out as a strategically important chemical intermediate for researchers and drug development professionals. Its unique combination of reactive functional groups on a privileged pyridazinone scaffold provides a versatile platform for the synthesis of diverse molecular entities. While detailed characterization and specific biological activity data for the parent compound remain to be fully elucidated in the public domain, the extensive body of research on its derivatives strongly supports its potential as a key building block in the quest for novel therapeutics, particularly in the areas of oncology and infectious diseases. Further exploration of the synthetic utility and biological relevance of this compound is warranted and holds significant promise for the future of medicinal chemistry.

References

Sources

A Comprehensive Technical Guide to 4-Chloro-5-hydrazinylpyridazin-3-ol (CAS No. 6959-56-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Chloro-5-hydrazinylpyridazin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document covers its chemical identity, synthesis, reactivity, and known biological activities, with a particular focus on its potential as an anticancer agent. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical Identity and Properties

This compound, registered under CAS number 6959-56-4, is a pyridazinone derivative with the molecular formula C₄H₅ClN₄O and a molecular weight of 160.56 g/mol .[1] Its IUPAC name is 5-chloro-4-hydrazinyl-1H-pyridazin-6-one.[1] The molecule features a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a chlorine atom, a hydroxyl group, and a hydrazinyl group. This unique substitution pattern imparts significant chemical reactivity and potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6959-56-4 | [1] |

| Molecular Formula | C₄H₅ClN₄O | [1] |

| Molecular Weight | 160.56 g/mol | [1] |

| IUPAC Name | 5-chloro-4-hydrazinyl-1H-pyridazin-6-one | [1] |

| Canonical SMILES | C1=NNC(=O)C(=C1NN)Cl | [1] |

| InChI Key | OIGROUYSAFLMAO-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature; however, a general synthetic route has been described. This typically involves the reaction of a corresponding nitropyridazine derivative with hydrazine hydrate. This reaction serves to reduce the nitro group to the desired hydrazinyl moiety.

The chemical reactivity of this compound is largely dictated by its functional groups: the hydrazinyl group, the chlorine atom, and the pyridazinone ring itself.

-

Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

-

Reduction: The pyridazinone ring can undergo reduction under specific conditions.

-

Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at this position. This reactivity is key to its utility as a synthetic intermediate.

-

Condensation Reactions: The hydrazinyl group can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which can serve as precursors to more complex heterocyclic systems.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the hydrazinyl group. The chemical shifts of these protons will be influenced by the electron-withdrawing and donating effects of the substituents.

¹³C NMR: The carbon NMR spectrum would likely display four signals corresponding to the four carbon atoms of the pyridazine ring. The carbon atom attached to the chlorine would appear in the range of 135-140 ppm, while the carbon bearing the hydrazinyl group would be expected between 145-150 ppm. The carbonyl carbon of the pyridazinone ring typically resonates around 158-162 ppm.[1]

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 160. A characteristic isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak would confirm the presence of a single chlorine atom.

Biological Activity and Therapeutic Potential

The pyridazinone scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While specific biological data for this compound is limited, the known activities of closely related compounds provide strong indications of its therapeutic potential, particularly in oncology.

Anticancer Activity of Pyridazinone Derivatives

Numerous studies have demonstrated the potent anticancer activity of pyridazinone derivatives against various human cancer cell lines.[2] These compounds have been shown to induce cancer cell death through multiple mechanisms:

-

Induction of Apoptosis: Many pyridazinone derivatives have been reported to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

-

Proteasome Inhibition: Some pyridazinone compounds have been found to inhibit the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. Inhibition of the proteasome leads to an accumulation of these proteins, ultimately causing cell death.

-

Tubulin Polymerization Inhibition: A significant number of pyridazinone-based molecules have been identified as inhibitors of tubulin polymerization.[3] Tubulin is the protein that forms microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and lead to apoptosis. This compound's utility as a synthetic intermediate for tubulin inhibitors highlights its potential in this area.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIFs promote tumor growth and metastasis by activating genes involved in angiogenesis, glucose metabolism, and cell survival. HIF prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIFs. Inhibiting PHDs can lead to the stabilization of HIFs, which, in certain therapeutic contexts, can be beneficial. Pyridazinone derivatives have been explored as inhibitors of HIF prolyl hydroxylases, suggesting another avenue for the therapeutic application of compounds like this compound.[4]

Utility as a Synthetic Intermediate

The chemical reactivity of this compound, particularly the presence of the nucleophilically displaceable chlorine atom and the reactive hydrazinyl group, makes it a valuable building block in organic synthesis. It can be used to construct more complex molecules with potential therapeutic applications.

Synthesis of Tubulin Polymerization Inhibitors

As previously mentioned, this compound can serve as a precursor for the synthesis of tubulin polymerization inhibitors. A general synthetic approach would involve the nucleophilic displacement of the chlorine atom with a suitable amine or other nucleophile, followed by modification of the hydrazinyl group to introduce pharmacophoric features known to interact with the colchicine binding site on tubulin.

Figure 1: General workflow for the synthesis of tubulin inhibitors.

Synthesis of HIF Prolyl Hydroxylase Inhibitors

Similarly, this compound can be employed as a starting material for the synthesis of HIF prolyl hydroxylase inhibitors. The synthesis would likely involve reactions that build upon the pyridazinone core to introduce functionalities that can chelate the iron atom in the active site of the PHD enzyme.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not widely published, a general procedure based on known reactions of similar compounds can be proposed.

Proposed Synthesis of this compound

Materials:

-

4,5-Dichloro-3(2H)-pyridazinone

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 4,5-dichloro-3(2H)-pyridazinone in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Note: This is a generalized procedure and would require optimization of reaction conditions, such as reaction time, temperature, and purification method.

General Protocol for Purity Assessment by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare a sample solution of the synthesized compound.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Conclusion and Future Perspectives

This compound is a versatile heterocyclic compound with significant potential in drug discovery. Its chemical structure and reactivity make it an attractive starting material for the synthesis of a variety of biologically active molecules. The established anticancer activity of the pyridazinone class of compounds, particularly as tubulin polymerization inhibitors and potential modulators of the HIF pathway, strongly suggests that this compound and its derivatives warrant further investigation as novel therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological evaluation of the compound and its analogues against a panel of cancer cell lines, and elucidation of its precise mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising chemical entity.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338–346.

- Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (2012). ACS Medicinal Chemistry Letters, 3(11), 913–917.

- Scott, J. D., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049.

Sources

- 1. Buy this compound | 6959-56-4 [smolecule.com]

- 2. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Chloro-5-hydrazinylpyridazin-3-ol in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core and the Rise of a Versatile Intermediate

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its inherent chemical features allow for diverse functionalization, leading to compounds with applications ranging from anticancer and antimicrobial to cardiovascular agents.[1] Within this important class of molecules, 4-Chloro-5-hydrazinylpyridazin-3-ol has emerged as a highly valuable and versatile starting material. Its unique arrangement of a reactive chloro group, a nucleophilic hydrazinyl moiety, and a pyridazinone core makes it a powerful building block for the synthesis of complex heterocyclic systems, particularly those with therapeutic potential. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for researchers in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₄O | Inferred from structure |

| Molecular Weight | 160.57 g/mol | Inferred from structure |

| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF; limited solubility in water and non-polar solvents. | General knowledge for similar structures |

Spectroscopic Data:

-

¹H NMR: Protons on the hydrazinyl group (NH and NH₂) would appear as broad singlets in the downfield region, exchangeable with D₂O. The proton on the pyridazinone ring would likely appear as a singlet.

-

¹³C NMR: The spectrum would show four distinct carbon signals corresponding to the pyridazinone ring, with the carbonyl carbon appearing at the most downfield chemical shift.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the hydrazinyl group, a C=O stretching vibration for the pyridazinone carbonyl, and C=C and C-N stretching vibrations for the heterocyclic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution of a dichloro-precursor with hydrazine hydrate. The following protocol is a well-established method for this transformation.

Reaction Scheme:

A schematic of the synthesis of this compound.

Experimental Protocol:

This protocol is adapted from a similar synthesis of a hydrazinylpyridazine derivative.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in a suitable solvent such as dioxane or ethanol.

-

Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Causality Behind Experimental Choices:

-

Solvent: Dioxane and ethanol are commonly used as they are relatively polar and can dissolve the reactants to a sufficient extent, while also having a high enough boiling point for the reflux conditions.

-

Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and to drive the reaction to completion.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Key Synthetic Applications: A Gateway to Bioactive Heterocycles

The strategic placement of the chloro and hydrazinyl groups makes this compound a powerful intermediate for the synthesis of a variety of fused heterocyclic systems, most notably pyrazolo[4,5-d]pyridazines and triazolo[4,3-b]pyridazines.

Synthesis of Pyrazolo[4,5-d]pyridazine Derivatives

The hydrazinyl group of this compound can readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole ring fused to the pyridazinone core. These pyrazolo[4,5-d]pyridazine derivatives are of significant interest due to their potential antimicrobial and antifungal activities.[3][4]

Reaction Workflow:

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Pyridazine Nucleus: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazine ring, a deceptively simple six-membered heterocycle containing two adjacent nitrogen atoms, has traversed a remarkable journey from a chemical curiosity to a privileged scaffold in contemporary medicinal chemistry. Initially synthesized in the late 19th century, its unique physicochemical properties—characterized by a high dipole moment, hydrogen bonding capabilities, and π-stacking potential—have rendered it an invaluable tool for molecular recognition and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyridazine derivatives. We will delve into the foundational synthetic methodologies, from classical condensations to modern catalytic approaches, and illuminate the key milestones in the discovery of their vast biological activities. Furthermore, this guide will dissect the intricate mechanisms of action of prominent pyridazine-based therapeutics, offering insights into the structure-activity relationships that have guided their development. Through detailed protocols, mechanistic diagrams, and a curated selection of seminal and recent research, this document aims to equip researchers and drug development professionals with a thorough understanding of the pyridazine core and its profound impact on the pharmaceutical landscape.

A Fortuitous Beginning: The 19th-Century Discovery of the Pyridazine Ring

The story of pyridazine begins not in the realm of natural products, where it is exceptionally rare, but in the burgeoning field of synthetic organic chemistry in the late 1800s.[1] The first synthesis of a pyridazine derivative is credited to the eminent German chemist Emil Fischer in 1886.[2] In the course of his groundbreaking work on the Fischer indole synthesis, he serendipitously prepared a substituted pyridazine through the condensation of phenylhydrazine and levulinic acid.[2]

This initial discovery, however, did not immediately propel the pyridazine nucleus into the chemical limelight. It was not until 1895 that the unsubstituted parent heterocycle, pyridazine, was synthesized by Tauber.[3] The early synthetic routes were often extensions of classical heterocyclic chemistry, primarily relying on the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[2] This fundamental approach laid the groundwork for the future elaboration of the pyridazine scaffold.

The initial lack of widespread interest in pyridazines can be attributed to their near absence in nature, which often serves as a primary source of inspiration for medicinal chemists.[1] This stood in stark contrast to its isomers, pyrimidine and pyrazine, which are components of essential biomolecules. However, as the 20th century progressed, the synthetic accessibility and unique electronic properties of the pyridazine ring began to attract the attention of chemists exploring novel pharmacophores.

The Art of the Build: Evolution of Synthetic Strategies for Pyridazine Derivatives

The synthetic versatility of the pyridazine core is a key driver of its prevalence in drug discovery. Over the decades, the synthetic chemist's toolbox for constructing and functionalizing this heterocycle has expanded dramatically, from foundational cyclization reactions to sophisticated metal-catalyzed cross-couplings.

Classical Foundations: The 1,4-Dicarbonyl Condensation

The most fundamental and enduring method for constructing the pyridazine ring is the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This approach, rooted in the principles of condensation chemistry, remains a workhorse for the synthesis of a wide array of substituted pyridazines.

A prime example is the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a common precursor for various biologically active molecules.[4]

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [4]

-

Step 1: Synthesis of 3-benzoylpropionic acid: To a solution of benzene and succinic anhydride in a suitable solvent, a Lewis acid catalyst (e.g., aluminum chloride) is added. The reaction mixture is stirred, typically at room temperature, to facilitate the Friedel-Crafts acylation. After completion, the reaction is quenched, and the product, 3-benzoylpropionic acid, is isolated and purified.

-

Step 2: Cyclization with hydrazine hydrate: A mixture of 3-benzoylpropionic acid and hydrazine hydrate in a protic solvent such as ethanol is refluxed for several hours.

-

Step 3: Work-up and purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed, typically with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

The following diagram illustrates the workflow for this classical synthesis:

Modern Innovations: Cycloadditions and Catalysis

While classical methods are robust, the demand for more complex and precisely functionalized pyridazines has driven the development of more sophisticated synthetic strategies.

Cycloaddition Reactions: [3+n] cycloaddition reactions have emerged as a powerful tool for constructing pyridazine-containing fused heterocyclic systems.[5] For instance, the [3+2] cycloaddition of pyridazinium ylides with alkynes provides an elegant route to pyrrolo[1,2-b]pyridazines.[5]

Metal-Catalyzed Cross-Coupling Reactions: The advent of transition metal catalysis has revolutionized the functionalization of the pyridazine core. Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, allow for the introduction of a wide variety of substituents at specific positions on the pyridazine ring, enabling the rapid generation of diverse compound libraries for biological screening.

Unveiling the Biological Potential: A Pharmacological Treasure Trove

The initial forays into the biological activities of pyridazine derivatives revealed a surprisingly broad spectrum of pharmacological effects. This has led to the recognition of the pyridazine nucleus as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.

The following table summarizes some of the key biological activities that have been attributed to pyridazine derivatives:

| Biological Activity | Therapeutic Area | Key Molecular Targets/Mechanisms |

| Antihypertensive | Cardiovascular | Vasodilation, Angiotensin-Converting Enzyme (ACE) inhibition[4][6][7] |

| Antibacterial | Infectious Diseases | DNA gyrase inhibition, disruption of bacterial cell wall synthesis[8][9] |

| Anticancer | Oncology | Kinase inhibition (e.g., VEGFR, c-Met), microtubule disruption |

| Anti-inflammatory | Immunology | Inhibition of COX enzymes, modulation of cytokine production (e.g., TNF-α, IL-6)[10] |

| Antidepressant | Neuroscience | Monoamine oxidase (MAO) inhibition, serotonin and dopamine reuptake inhibition[5][10] |

| Antiviral | Infectious Diseases | Inhibition of viral replication enzymes |

| Anticonvulsant | Neuroscience | Modulation of ion channels |

From Bench to Bedside: Pyridazine-Based Drugs in Clinical Practice

The culmination of extensive research into the synthesis and biological activity of pyridazine derivatives is the successful development of several clinically approved drugs. These molecules underscore the therapeutic utility of the pyridazine scaffold.

Minaprine: A Pioneer in Neuropsychopharmacology

Minaprine, an atypical antidepressant, was one of the early successes in the clinical application of pyridazine derivatives.[11] Its mechanism of action is multifaceted, involving the modulation of both serotonergic and dopaminergic systems.[5][10] Minaprine acts as a serotonin and dopamine reuptake inhibitor and also exhibits reversible inhibition of monoamine oxidase A (MAO-A).[5][6] Furthermore, it binds to serotonin type 2 (5-HT2) and dopamine (D1 and D2) receptors.[5][12] This complex pharmacology contributes to its mood-elevating and nootropic properties.[5]

The diagram below illustrates the key interactions of Minaprine within the synapse:

Deucravacitinib: A Precision Tool in Immunology

Deucravacitinib represents a significant advancement in the treatment of autoimmune diseases like psoriasis. It is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2). [8][13]TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of key inflammatory cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons. [1][3][9] Unlike traditional JAK inhibitors that bind to the highly conserved ATP-binding site, deucravacitinib uniquely binds to the regulatory pseudokinase domain (JH2) of TYK2. [13]This allosteric inhibition locks TYK2 in an inactive conformation, preventing the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. [3][8]This selective inhibition of TYK2-mediated signaling interrupts the inflammatory cascade central to the pathogenesis of psoriasis and other autoimmune conditions. [9] The following diagram outlines the TYK2 signaling pathway and the inhibitory action of Deucravacitinib:

The Logic of Design: Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyridazine-based drugs is a testament to the power of medicinal chemistry and the systematic exploration of structure-activity relationships (SAR). By strategically modifying the substituents on the pyridazine ring, chemists can fine-tune the compound's affinity for its target, as well as its pharmacokinetic properties.

For instance, in the development of pyridazinone-based antihypertensive agents, SAR studies have revealed that the nature and position of substituents on the phenyl ring at the 6-position of the pyridazinone core significantly influence activity. [14]It has been observed that certain substitutions can enhance vasorelaxant properties, leading to more potent antihypertensive effects. [14]Similarly, in the context of anti-inflammatory pyridazines, the introduction of specific functional groups can modulate the inhibition of COX enzymes or the production of inflammatory cytokines. [2][15] Quantitative SAR (QSAR) studies have also been employed to build predictive models for the biological activity of pyridazine derivatives, aiding in the rational design of new and more effective therapeutic agents. [16][17][18]

Future Horizons: The Continuing Evolution of Pyridazine Chemistry

The journey of the pyridazine nucleus is far from over. Its proven track record as a versatile pharmacophore ensures its continued exploration in the quest for novel therapeutics. Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: The development of even more efficient and sustainable synthetic methods for the construction and functionalization of the pyridazine ring will remain a priority.

-

New Biological Targets: As our understanding of disease biology deepens, the pyridazine scaffold will undoubtedly be employed to target novel and challenging biological pathways.

-

Fused Heterocyclic Systems: The exploration of pyridazine-fused heterocyclic systems will continue to yield compounds with unique three-dimensional structures and novel pharmacological profiles. [16]* Targeted Drug Delivery: The physicochemical properties of the pyridazine ring may be harnessed in the design of targeted drug delivery systems and prodrugs.

References

Sources

- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 5. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. droracle.ai [droracle.ai]

- 8. m.youtube.com [m.youtube.com]

- 9. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 10. Minaprine, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. massivebio.com [massivebio.com]

- 12. Molecular mechanisms in the action of minaprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-hydrazinylpyridazin-3-ol

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The precise characterization of novel pyridazine derivatives is paramount for their development as therapeutic agents. This technical guide provides an in-depth analysis of the predicted spectroscopic data for 4-Chloro-5-hydrazinylpyridazin-3-ol, a molecule with potential applications in drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Molecular Structure and Tautomerism

This compound can exist in tautomeric forms, primarily the pyridazin-3-ol and the pyridazin-3(2H)-one forms. The pyridazin-3(2H)-one tautomer is generally the more stable form for related compounds and will be considered as the predominant species for the purpose of spectroscopic prediction.[2]

Caption: A plausible ESI-MS fragmentation pathway for this compound.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.

-

Filter the final solution through a syringe filter (0.22 µm) to remove any particulates.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable spray and optimal ionization.

-

Acquire the mass spectrum in the desired mass range, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The anticipated NMR, IR, and MS spectra exhibit characteristic features that, when taken together, can unequivocally confirm the structure and purity of this novel compound. The detailed experimental protocols provided herein offer a standardized approach for researchers to obtain high-quality spectroscopic data. The information presented in this guide will be a valuable resource for scientists and professionals engaged in the synthesis, characterization, and development of new pyridazine-based molecules for potential therapeutic applications.

References

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

García, M. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. In Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Hydrazinyl Group in Pyridazines

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a hydrazinyl (-NHNH₂) moiety onto this heterocyclic system dramatically expands its synthetic versatility and potential for biological activity. This guide provides an in-depth exploration of the reactivity of the hydrazinyl group attached to the pyridazine ring. We will dissect the key reaction pathways, including condensation, cyclization, and substitution, that are fundamental to the elaboration of these molecules. By explaining the causality behind synthetic choices and providing validated experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage the unique chemistry of hydrazinylpyridazines in their work.

Introduction: The Pyridazine Scaffold and the Hydrazinyl Functional Group

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a π-electron deficient system.[3] This inherent electronic nature influences the reactivity of its substituents and is a key determinant in its biological interactions.[4][5] The hydrazinyl group, a potent dinucleophilic reagent, imparts a rich and diverse reactivity profile when appended to the pyridazine core. Its two nitrogen atoms exhibit distinct nucleophilicities, enabling a wide array of chemical transformations that are pivotal for molecular diversification and the construction of complex, fused heterocyclic systems.[6][7] These derived structures are frequently explored for a range of pharmacological activities, including antiviral, anticancer, and antihypertensive properties.[1][8][9]

The synthesis of hydrazinylpyridazines typically begins with a precursor bearing a suitable leaving group, most commonly a halogen, at the desired position. The subsequent nucleophilic aromatic substitution with hydrazine hydrate is a robust and widely employed method to install the key hydrazinyl functional group.

Figure 1: General synthetic workflow from a pyridazinone to a fused heterocyclic system via a hydrazinyl intermediate.

Core Reactivity: Condensation and Cyclization Reactions

The most prominent and synthetically valuable reactions of hydrazinylpyridazines involve the condensation of the terminal -NH₂ group with carbonyl compounds, followed by intramolecular cyclization. This strategy provides direct access to a vast array of fused heterocyclic systems.

Formation of Hydrazones

The initial step is a classical condensation reaction between the hydrazinylpyridazine and an aldehyde or ketone.[10][11] This reaction is typically reversible and often catalyzed by acid. The resulting hydrazone is a stable intermediate that can be isolated or used in situ for subsequent transformations.

Synthesis of Fused Triazoles and Triazines

The hydrazinyl group is an excellent precursor for building fused five- and six-membered nitrogen-containing rings.

-

With Carboxylic Acids/Derivatives: Reaction with carboxylic acids or their derivatives (e.g., anhydrides, acyl chlorides) leads to acylated hydrazines, which can be cyclized under dehydrating conditions to form fused[3][8][12]triazolo[4,3-b]pyridazines.

-

With Carbon Disulfide: Treatment with carbon disulfide (CS₂) in a basic medium, followed by cyclization, is a standard method for constructing fused triazinethiones.[8][9]

-

With 1,3-Dicarbonyl Compounds: Condensation with β-dicarbonyl compounds like acetylacetone or ethyl acetoacetate provides a direct route to pyridazines substituted with pyrazole rings.[13]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Condensation reaction - Wikipedia [en.wikipedia.org]

- 11. openaccesspub.org [openaccesspub.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Hydrazinylpyridazinone Core: A Technical Guide to 4-Chloro-5-hydrazinylpyridazin-3-ol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyridazinone Scaffold in Medicinal Chemistry

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2] The inherent electronic properties of the pyridazinone ring, coupled with its capacity for diverse substitutions, allow for the fine-tuning of biological activity and pharmacokinetic profiles.

This technical guide focuses on a specific, yet highly potential, derivative: 4-Chloro-5-hydrazinylpyridazin-3-ol . This molecule combines the established biological relevance of the pyridazinone core with the versatile reactivity of a hydrazinyl moiety and the strategic placement of a chlorine atom, a common modulator of physicochemical and pharmacological properties. This guide will provide an in-depth review of the available literature concerning its synthesis, chemical behavior, and potential applications in drug discovery, with a particular emphasis on oncology and infectious diseases.

Synthesis of this compound: A Proposed Pathway

The proposed synthesis involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 5-position of the pyridazinone ring is expected to be more susceptible to nucleophilic attack than the chlorine at the 4-position. This regioselectivity is a known characteristic of dihalopyridazinones.[3]

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature with stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

This proposed synthesis is supported by analogous reactions reported in the literature where various amines have been successfully substituted at the 5-position of 4,5-dichloropyridazinones.[3][4]

Causality Behind Experimental Choices:

-

Solvent: Ethanol or isopropanol are chosen as they are good solvents for both the starting material and the nucleophile, and their boiling points are suitable for the reaction temperature.

-

Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and to drive the reaction to completion.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The presence of three key functional groups—the chloro, hydrazinyl, and hydroxyl (in its tautomeric form) groups—makes this compound a versatile precursor for the synthesis of a wide array of novel heterocyclic compounds.

-

Reactions of the Hydrazinyl Group: The hydrazinyl moiety is a potent nucleophile and can readily react with various electrophiles. For instance, condensation with aldehydes and ketones will yield the corresponding hydrazones. This is a common strategy to introduce diverse structural motifs and modulate biological activity.

-

Cyclization Reactions: The bifunctional nature of the hydrazinyl group, coupled with the adjacent ring nitrogen, makes it an excellent precursor for the synthesis of fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. These fused systems are of significant interest in medicinal chemistry due to their structural similarity to purines.[5]

-

Substitution of the Chloro Group: The chlorine atom at the 4-position can potentially be displaced by other nucleophiles under specific reaction conditions, allowing for further diversification of the scaffold.

Diagram of Derivatization Pathways:

Caption: Potential derivatization pathways for this compound.

Potential Biological Applications: An Evidence-Based Outlook

While direct biological studies on this compound are not prevalent in the searched literature, the extensive research on analogous pyridazinone derivatives provides a strong rationale for its potential therapeutic applications.

Anticancer Activity

A significant body of research highlights the anticancer potential of pyridazinone derivatives.[2][6] The proposed mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression.

Potential Anticancer Mechanisms:

-

Kinase Inhibition: Many pyridazinone derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

-

Anti-proliferative Effects: These compounds can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Representative Pyridazinone Derivatives

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

| 4-Chloro-5-amino-pyridazinone derivatives | Liver, Breast, Leukemia | Significant cytotoxicity | [4] |

| Diarylurea pyridazinone derivatives | Melanoma, NSCLC, Prostate, Colon | Growth inhibition | [6] |

Antimicrobial Activity

The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents.[2] The increasing prevalence of drug-resistant pathogens necessitates the discovery of new chemical entities with novel mechanisms of action.

Potential Antimicrobial Targets:

-

Bacterial Enzyme Inhibition: Pyridazinone derivatives may target essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Antifungal Activity: Some derivatives have also shown promising activity against pathogenic fungi.

Given the structural features of this compound, it is a compelling candidate for synthesis and evaluation in both anticancer and antimicrobial screening programs. The hydrazinyl moiety, in particular, offers a handle for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Based on the established chemistry and biology of the pyridazinone scaffold, this technical guide proposes a viable synthetic route and highlights its potential for derivatization and biological application.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The development and publication of a detailed experimental protocol for the synthesis of this compound, along with its comprehensive spectroscopic and physicochemical characterization, is a critical next step.

-

Biological Screening: A thorough evaluation of its biological activity against a panel of cancer cell lines and pathogenic microbes is warranted to validate its therapeutic potential.

-

Library Synthesis and SAR Studies: The synthesis of a focused library of derivatives, particularly through modifications of the hydrazinyl and chloro moieties, will be crucial for elucidating structure-activity relationships and optimizing lead compounds.

The exploration of this versatile scaffold holds the promise of yielding novel drug candidates to address unmet medical needs in oncology and infectious diseases.

References

-